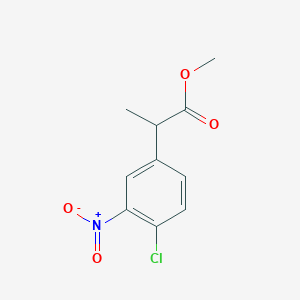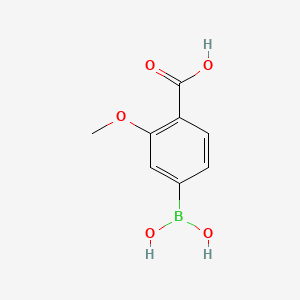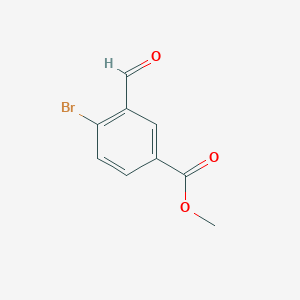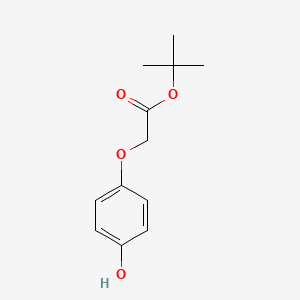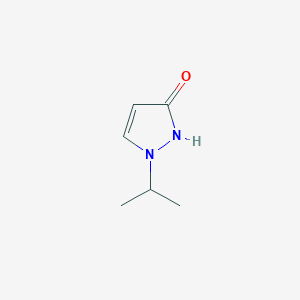![molecular formula C12H19NO B1323033 [3-(3-Isopropoxyphenyl)propyl]amine CAS No. 937661-87-5](/img/structure/B1323033.png)
[3-(3-Isopropoxyphenyl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Isopropoxyphenyl)propyl]amine is a versatile chemical compound used in various scientific studies. It has applications ranging from pharmaceutical research to material science, proving valuable in enhancing our understanding and advancing innovation.
Métodos De Preparación
The synthesis of [3-(3-Isopropoxyphenyl)propyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropoxybenzaldehyde and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
[3-(3-Isopropoxyphenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[3-(3-Isopropoxyphenyl)propyl]amine has a wide range of scientific research applications, including:
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: The compound is valuable in the synthesis of advanced materials with unique properties.
Biological Studies: It is employed in studying biological processes and interactions at the molecular level.
Industrial Applications: The compound finds use in various industrial processes, including the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of [3-(3-Isopropoxyphenyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and effects on biological systems.
Comparación Con Compuestos Similares
[3-(3-Isopropoxyphenyl)propyl]amine can be compared with other similar compounds, such as:
[3-(3-Methoxyphenyl)propyl]amine: This compound has a similar structure but with a methoxy group instead of an isopropoxy group.
[3-(3-Ethoxyphenyl)propyl]amine: Similar to the target compound but with an ethoxy group.
[3-(3-Propoxyphenyl)propyl]amine: This compound has a propoxy group, differing slightly in its alkyl chain length.
The uniqueness of this compound lies in its specific isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10H,4,6,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGSBPBALQENT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





